Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(6-chloro-9H-purin-9-yl)methyl]benzoate is a chemical compound with the molecular formula C14H11ClN4O2 It is a derivative of benzoic acid and purine, featuring a methyl ester group and a chloro-substituted purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-chloro-9H-purin-9-yl)methyl]benzoate typically involves the reaction of 6-chloro-9H-purine with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-chloro-9H-purin-9-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group on the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[(6-chloro-9H-purin-9-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting purine-related pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-chloro-9H-purin-9-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted purine ring can mimic natural purine substrates, allowing the compound to bind to purine-binding sites and modulate their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Methyl
Properties
CAS No. |
92103-06-5 |
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Molecular Formula |
C14H11ClN4O2 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
methyl 4-[(6-chloropurin-9-yl)methyl]benzoate |
InChI |
InChI=1S/C14H11ClN4O2/c1-21-14(20)10-4-2-9(3-5-10)6-19-8-18-11-12(15)16-7-17-13(11)19/h2-5,7-8H,6H2,1H3 |
InChI Key |
CBMZYPGWBWDKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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